molecular formula C10H9FO B8786713 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene CAS No. 391678-45-8

1-(3-Butyn-1-Yloxy)-4-Fluorobenzene

Cat. No.: B8786713
CAS No.: 391678-45-8
M. Wt: 164.18 g/mol
InChI Key: OJTFIGPKHLZXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Butyn-1-yloxy)-4-fluorobenzene is an aromatic ether characterized by a fluorinated benzene ring substituted with a 3-butynyloxy group (–O–C≡C–CH2–). This compound combines the electron-withdrawing effects of fluorine with the reactivity of an alkyne-functionalized ether, making it valuable in synthetic chemistry for applications such as cycloadditions, cross-coupling reactions, and pharmaceutical intermediates.

Properties

CAS No.

391678-45-8

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-but-3-ynoxy-4-fluorobenzene

InChI

InChI=1S/C10H9FO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h1,4-7H,3,8H2

InChI Key

OJTFIGPKHLZXAC-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene typically involves the reaction of 4-fluorophenol with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Butyn-1-Yloxy)-4-Fluorobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Butyn-1-Yloxy)-4-Fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The but-3-yn-1-yloxy group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. Pathways involved may include covalent modification of target proteins or inhibition of enzyme activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 1-(3-butyn-1-yloxy)-4-fluorobenzene with key analogs, focusing on structural, synthetic, and functional differences.

Structural Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound –O–C≡C–CH2–, –F C₁₀H₇F₃O 178.16* Terminal alkyne, fluorinated aromatic ring
1-(Allyloxy)-4-bromobenzene –O–CH₂–CH=CH₂, –Br C₉H₉BrO 213.07 Allyl ether, brominated aromatic ring
1-Methoxy-4-(3-phenylprop-1-ynyl)-benzene –O–CH₃, –C≡C–Ph C₁₆H₁₂O 220.26 Propargyl-phenyl group, methoxy substituent
1-(Azidomethyl)-4-fluorobenzene –CH₂–N₃, –F C₇H₆FN₃ 151.14 Azide functionality, fluorinated ring
1-(3-Aminopropoxy)-4-fluorobenzene –O–CH₂–CH₂–CH₂–NH₂, –F C₉H₁₂FNO 169.20 Primary amine-terminated ether

*Calculated based on standard atomic weights.

Key Observations :

  • Alkyne vs. Alkene/Azide : The terminal alkyne in this compound enables click chemistry (e.g., Huisgen cycloaddition), whereas allyloxy or azide derivatives (e.g., ) participate in thiol-ene or Staudinger reactions.
  • Electron Effects : The fluorine atom enhances the electrophilicity of the aromatic ring compared to bromine or methyl groups in analogs .

Reactivity Trends :

  • Propargyl and butynyl ethers require milder conditions for alkyne-specific reactions compared to azides or amines, which may need catalysts (e.g., Cu for azide-alkyne cycloadditions) .
Physical and Spectral Properties
Property This compound 1-(Allyloxy)-4-bromobenzene 1-Methoxy-4-(3-phenylprop-1-ynyl)-benzene
Melting Point Not reported (likely liquid) Not reported (liquid) 350°C (solid)
IR Spectroscopy Expected C≡C stretch ~2100 cm⁻¹ C=C stretch ~1640 cm⁻¹ C≡C stretch ~2200 cm⁻¹
¹H NMR (δ, ppm) –O–CH₂–C≡C– (~4.5–5.0) Allyl protons (~5.8–6.0) Aromatic protons (~6.8–7.5)

Notes:

  • The fluorinated aromatic ring in this compound deshields adjacent protons, causing downfield shifts in NMR compared to non-fluorinated analogs .

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